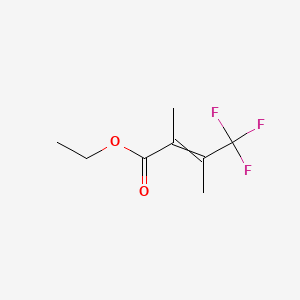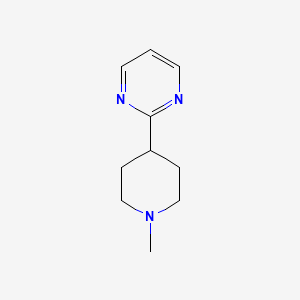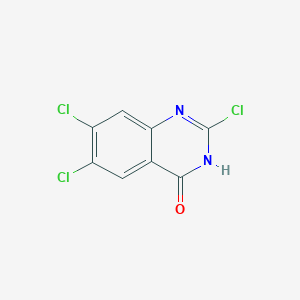![molecular formula C14H23Cl2N3 B13674179 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)-3,9-diazaspiro[55]undecane dihydrochloride is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds, such as this one, are known for their rigid and three-dimensional structures, which often result in distinct biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Prins cyclization reaction has been employed to construct the spirocyclic scaffold in a single step
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up. The use of catalysts, such as Grubbs catalysts for olefin metathesis reactions, may also be explored to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: In biological research, the compound has shown potential as a scaffold for the development of bioactive molecules.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter involved in the survival of the bacterium . The binding of the compound to this protein disrupts its function, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the pyridinyl group.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains an oxygen atom in the spirocyclic core and has shown potential as an antituberculosis agent.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have various substituents at the 3 and 9 positions and exhibit unique stereochemistry and biological activity.
Uniqueness
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C14H23Cl2N3 |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C14H21N3.2ClH/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14;;/h1-3,8,15H,4-7,9-12H2;2*1H |
InChI-Schlüssel |
JFHHBJLSBIXXDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


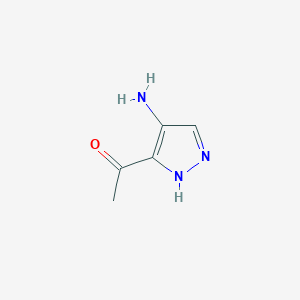
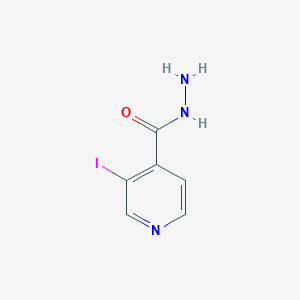
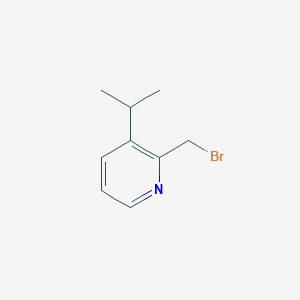



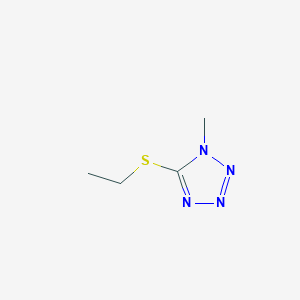

![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

